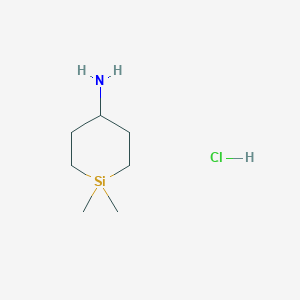

1,1-Dimethylsilinan-4-amine hydrochloride

Description

Significance of Silinan Scaffolds in Modern Chemical Research

The silinane scaffold, a six-membered ring containing a silicon atom, is a silicon analogue of the cyclohexane (B81311) ring. The substitution of a carbon atom with a silicon atom in a cyclic structure, often referred to as a "silicon switch," can significantly alter the physicochemical properties of a molecule. This strategy is increasingly being explored in medicinal chemistry to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of drug candidates.

The introduction of a silicon atom can lead to changes in bond lengths, bond angles, and electronic distribution compared to the all-carbon analogue. These modifications can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, silinan scaffolds are being investigated as novel building blocks in the design of new therapeutic agents.

Overview of Amine Hydrochlorides as Research Subjects in Organic Chemistry

Amines are fundamental organic compounds that play a crucial role in a vast array of chemical and biological processes. However, free amines are often volatile, air-sensitive, and can be challenging to handle and purify. Conversion of an amine to its hydrochloride salt is a common and effective strategy to overcome these limitations.

The formation of an amine hydrochloride involves the reaction of the basic amine with hydrochloric acid. This acid-base reaction results in the formation of a salt, which is typically a stable, crystalline solid. This solid form facilitates purification, handling, and storage. In many applications, particularly in the pharmaceutical industry, the hydrochloride salt of an active pharmaceutical ingredient (API) is the preferred form due to its improved stability and solubility. In organic synthesis, amine hydrochlorides are frequently used as starting materials or intermediates.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-dimethylsilinan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NSi.ClH/c1-9(2)5-3-7(8)4-6-9;/h7H,3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXDEORVRZVCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(CC1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330166-71-6 | |

| Record name | 1,1-dimethylsilinan-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Definitive Structural Characteristics of 1,1 Dimethylsilinan 4 Amine Hydrochloride

Systematic IUPAC Naming Conventions for the Compound

The formal identification of any chemical entity is governed by the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the IUPAC name is 1,1-dimethylsilinan-4-amine (B11923944) hydrochloride . nih.gov This name is systematically derived by identifying the parent heterocyclic ring, a six-membered ring containing a silicon atom, which is termed "silinane." The substituents on this ring are then located and named. The two methyl groups are both attached to the silicon atom at position 1, hence "1,1-dimethyl." An amine group is present on the fourth carbon of the ring, leading to "-4-amine." Finally, the "hydrochloride" suffix indicates that the compound exists as a salt, formed by the reaction of the amine group with hydrochloric acid.

| Component | Description |

| silinan | The parent six-membered heterocyclic ring containing one silicon atom. |

| 1,1-dimethyl | Two methyl groups are attached to the silicon atom at the first position of the ring. |

| -4-amine | An amine functional group is located at the fourth position of the silinan ring. |

| hydrochloride | Indicates the compound is a salt formed with hydrochloric acid. |

Fundamental Structural Features of the Six-Membered Silinan Ring System

The foundational structure of 1,1-Dimethylsilinan-4-amine hydrochloride is the silinan ring. Silinane is the silicon-containing analogue of cyclohexane (B81311), where one of the carbon atoms is replaced by a silicon atom. researchgate.net Like cyclohexane, the silinan ring is not planar and adopts puckered conformations to relieve ring strain. The most stable conformation is typically a chair form.

The introduction of a silicon atom into the six-membered ring brings about several key structural changes compared to cyclohexane. The carbon-silicon (C-Si) bond length is significantly longer than a carbon-carbon (C-C) bond (typically around 1.87 Å for C-Si versus 1.54 Å for C-C). This elongation of one of the ring bonds can lead to a slight flattening of the chair conformation at the silicon end of the ring.

Analysis of the Amine Functionality within the Cyclic Structure

The amine group at the C4 position is a critical feature of the molecule, imparting basicity and a site for further chemical modification. In the hydrochloride salt form, the lone pair of electrons on the nitrogen atom of the amine group has accepted a proton from hydrochloric acid, forming a positively charged ammonium (B1175870) group (-NH3+). This ionic character significantly influences the compound's physical properties, such as its melting point and solubility.

Stereochemical Considerations and Potential Isomeric Forms

The presence of a substituent on the silinan ring at a position other than the silicon atom introduces the possibility of stereoisomerism. In this compound, the carbon atom at the fourth position (C4) is bonded to four different groups: a hydrogen atom, the amine group, and two different paths around the ring leading to the silicon atom. This makes the C4 atom a chiral center.

The existence of a single chiral center means that this compound can exist as a pair of enantiomers: the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Furthermore, due to the chair conformation of the silinan ring, cis-trans isomerism (a form of diastereomerism) can also be considered. The amine group at C4 can be either cis or trans with respect to the methyl groups on the silicon atom. However, because the two methyl groups on the silicon are identical, this does not lead to diastereomers in the same way as it would in a 1,4-disubstituted cyclohexane with two different substituents. The primary stereochemical consideration for this molecule remains the chirality at the C4 position, leading to the potential for enantiomeric forms. The separation and characterization of these individual stereoisomers would require specialized chiral resolution techniques.

Synthetic Methodologies and Preparative Routes for 1,1 Dimethylsilinan 4 Amine Hydrochloride

Precursor Synthesis and Reactant Selection

The successful synthesis of the target compound is critically dependent on the efficient preparation of its precursors. The primary precursor is 1,1-dimethylsilacyclohexan-4-one, a cyclic ketone containing a silicon atom within the ring structure.

Synthesis of 1,1-Dimethylsilacyclohexan-4-one as a Key Intermediate

The preparation of 1,1-dimethylsilacyclohexan-4-one is a crucial first step. While various methods for the synthesis of silicon-containing heterocyclic ketones have been explored, a common approach involves the cyclization of appropriate acyclic precursors. The selection of starting materials is guided by factors such as commercial availability, cost, and the efficiency of the cyclization reaction.

A plausible synthetic route to 1,1-dimethylsilacyclohexan-4-one can be envisioned through intramolecular cyclization of a suitably functionalized dialkylsilane derivative. The specific reaction conditions, including the choice of catalyst and solvent, are critical for maximizing the yield and purity of the desired cyclic ketone.

Table 1: Key Reactants for the Synthesis of 1,1-Dimethylsilacyclohexan-4-one

| Reactant | Role |

| Dichlorodimethylsilane | Silicon source |

| Allylmagnesium bromide | Introduces the propenyl groups |

| Hydroboration-oxidation reagents | To form a diol |

| Oxidizing agent (e.g., PCC, Swern oxidation) | To form the ketone |

Elaboration of Other Precursor Molecules

The synthesis of 1,1-Dimethylsilinan-4-amine (B11923944) hydrochloride relies primarily on 1,1-dimethylsilacyclohexan-4-one as the key precursor for the introduction of the amine functionality. Therefore, the elaboration of other distinct precursor molecules is generally not a primary focus in the most direct synthetic strategies.

Reaction Pathways for the Introduction of the Amine Moiety

With the key intermediate, 1,1-dimethylsilacyclohexan-4-one, in hand, the next critical step is the introduction of the amine group at the C4 position of the silinan ring. Several methodologies can be employed for this carbon-nitrogen bond formation.

Reductive Amination Strategies

Reductive amination is a widely utilized and efficient method for the conversion of ketones to amines. youtube.com This one-pot reaction typically involves the reaction of the ketone with an amine source, often in the presence of a reducing agent. youtube.com

For the synthesis of a primary amine such as 1,1-dimethylsilinan-4-amine, ammonia is the requisite nitrogen source. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. youtube.com

A variety of reducing agents can be employed for this transformation, with the choice often influencing the reaction conditions and selectivity. Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation (e.g., H2 over a metal catalyst like palladium or nickel). youtube.com The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may require acidic or basic catalysis to facilitate imine formation.

Table 2: Common Reagents for Reductive Amination

| Reagent | Role |

| 1,1-Dimethylsilacyclohexan-4-one | Ketone substrate |

| Ammonia (or an ammonium (B1175870) salt like ammonium acetate) | Nitrogen source |

| Sodium cyanoborohydride or Sodium triacetoxyborohydride | Reducing agent |

| Methanol or Ethanol | Solvent |

| Acetic acid (optional) | Catalyst |

Alternative Routes for Carbon-Nitrogen Bond Formation within the Silinan Ring

While reductive amination is a primary strategy, other methods for C-N bond formation can be considered.

The Leuckart-Wallach reaction provides a classic alternative for the reductive amination of ketones. wikipedia.orgalfa-chemistry.com This reaction utilizes formic acid or its derivatives, such as ammonium formate, as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.com The reaction is typically carried out at elevated temperatures and can directly convert a ketone to the corresponding primary amine. mdma.ch A key advantage of this method is the use of inexpensive and readily available reagents. However, the high reaction temperatures can sometimes lead to side reactions.

Another potential, though less direct, route could involve the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.comambeed.comnrochemistry.comyoutube.com This reaction is primarily used for the methylation of primary or secondary amines to tertiary amines using formaldehyde and formic acid. wikipedia.orgnrochemistry.com To be applicable in this context, the primary amine, 1,1-dimethylsilinan-4-amine, would first need to be synthesized via another method, such as reductive amination. The Eschweiler-Clarke reaction could then be employed to synthesize N-methylated derivatives if desired. It is important to note that this reaction does not directly introduce the primary amine group onto the ketone.

Formation and Isolation of the Hydrochloride Salt

Once the free amine, 1,1-dimethylsilinan-4-amine, has been synthesized and purified, the final step is its conversion to the more stable and often crystalline hydrochloride salt. google.comnih.gov

This is typically achieved by treating a solution of the amine with hydrochloric acid. The reaction is a simple acid-base neutralization, where the lone pair of electrons on the nitrogen atom of the amine accepts a proton from the hydrochloric acid, forming an ammonium salt.

The choice of solvent is important for the isolation of the hydrochloride salt. A solvent in which the free amine is soluble but the hydrochloride salt is insoluble is ideal to facilitate precipitation or crystallization. Common solvents used for this purpose include diethyl ether, isopropanol, or ethyl acetate. The hydrochloric acid can be added as a solution in a suitable solvent (e.g., HCl in dioxane or isopropanol) or as a gas.

The resulting solid hydrochloride salt can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Table 3: Reagents and Solvents for Hydrochloride Salt Formation

| Reagent/Solvent | Role |

| 1,1-Dimethylsilinan-4-amine | Free base |

| Hydrochloric acid (solution or gas) | Acid for salt formation |

| Diethyl ether, Isopropanol, or Ethyl acetate | Solvent for precipitation/crystallization |

Optimization of Synthetic Conditions and Yields

The optimization of the synthetic route would primarily focus on the reductive amination step, as it is crucial for the efficient formation of the target amine. Several factors can be systematically varied to maximize the yield and purity of the product. ontosight.ai

Reducing Agent: The choice of reducing agent is critical. commonorganicchemistry.com Common reagents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). commonorganicchemistry.com Sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the ketone, reducing the formation of the corresponding alcohol as a byproduct. chemistrysteps.com Catalytic hydrogenation over a metal catalyst (e.g., palladium on carbon) is another viable, greener alternative. acsgcipr.org

Amine Source: Ammonia can be used directly, often in an alcoholic solution. Alternatively, ammonium salts like ammonium acetate or ammonium formate can serve as both the amine source and a pH buffer.

Solvent: The choice of solvent can influence the reaction rate and solubility of the reagents. Protic solvents like methanol or ethanol are commonly used, particularly with borohydride reagents. commonorganicchemistry.com Aprotic solvents such as dichloromethane or tetrahydrofuran may also be employed.

pH: The pH of the reaction mixture is crucial for the formation of the imine intermediate. The reaction is typically carried out under weakly acidic conditions (pH 5-6) to facilitate the dehydration step in imine formation without significantly deactivating the amine nucleophile. wikipedia.org

Temperature and Reaction Time: These parameters are often optimized empirically. The reaction is typically run at room temperature, but gentle heating may be required to drive the reaction to completion. Reaction times can vary from a few hours to overnight.

A systematic approach, such as a design of experiments (DoE) methodology, could be employed to efficiently explore the interplay of these variables and identify the optimal conditions for the synthesis.

Below is an interactive data table illustrating hypothetical optimization data for the reductive amination of 1,1-dimethylsilinan-4-one.

| Entry | Reducing Agent | Solvent | Temperature (°C) | pH | Yield (%) |

| 1 | NaBH₄ | Methanol | 25 | 7 | 65 |

| 2 | NaBH₃CN | Methanol | 25 | 6 | 85 |

| 3 | NaBH(OAc)₃ | Dichloromethane | 25 | N/A | 82 |

| 4 | H₂/Pd-C | Ethanol | 40 | 7 | 90 |

| 5 | NaBH₃CN | Ethanol | 25 | 5 | 88 |

This table is for illustrative purposes and represents plausible outcomes based on general principles of reductive amination.

Strategies for Stereoselective Synthesis of Chiral Analogues (if applicable to specific research goals)

The structure of 1,1-Dimethylsilinan-4-amine hydrochloride is achiral. However, the introduction of substituents on the silinane ring could create one or more stereocenters, leading to chiral analogues. For the synthesis of such analogues in an enantiomerically pure or enriched form, stereoselective synthetic strategies would be necessary. numberanalytics.com

If a prochiral ketone precursor (e.g., a substituted 1,1-dimethylsilinan-4-one) is used, the key stereochemistry-determining step would be the reduction of the intermediate imine. Several approaches can be employed to achieve stereoselectivity:

Use of Chiral Reducing Agents: Chiral borohydride reagents, such as those derived from chiral auxiliaries, can be used to effect an enantioselective reduction of the imine.

Catalytic Asymmetric Hydrogenation: The imine can be reduced via hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand. This method is often highly efficient and can provide high enantiomeric excesses.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine nitrogen before the cyclization or to the ketone precursor. wikipedia.orgsigmaaldrich.com This auxiliary would then direct the stereochemical outcome of a subsequent reaction, such as the reduction of the C=N bond. sci-hub.se After the desired stereocenter is established, the auxiliary is removed. numberanalytics.com For instance, a chiral amine could be used in the reductive amination of the prochiral ketone to form a diastereomeric mixture of amines, which could then be separated. Subsequent removal of the chiral group would yield the enantiomerically enriched target amine.

The choice of strategy would depend on the specific structure of the desired chiral analogue and the availability of starting materials and reagents. Each approach would require careful optimization to achieve high diastereoselectivity or enantioselectivity.

Advanced Spectroscopic Characterization Techniques for 1,1 Dimethylsilinan 4 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 1,1-Dimethylsilinan-4-amine (B11923944) hydrochloride by providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1,1-Dimethylsilinan-4-amine hydrochloride is expected to reveal distinct signals corresponding to the different sets of protons in the molecule. The silicon atom and the amine group significantly influence the chemical shifts of the neighboring protons.

The protons of the two methyl groups attached to the silicon atom are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 0.1-0.5 ppm. This upfield shift is a characteristic feature of protons attached to a carbon that is bonded to a silicon atom.

The protons on the silinane ring will exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling with adjacent protons. The methine proton at the C4 position, being attached to the carbon bearing the amino group, is expected to be deshielded and appear as a multiplet further downfield, likely in the range of 2.5-3.0 ppm. The axial and equatorial protons on the C2, C3, C5, and C6 carbons will have distinct chemical shifts and will show complex multiplets due to geminal and vicinal coupling. The protons of the ammonium (B1175870) group (-NH₃⁺) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent, typically in the range of 7.0-8.5 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Si-(CH₃)₂ | 0.1 - 0.5 | s (singlet) | N/A |

| H-2ax, H-6ax | 0.6 - 1.0 | m (multiplet) | |

| H-2eq, H-6eq | 1.0 - 1.4 | m (multiplet) | |

| H-3ax, H-5ax | 1.5 - 1.9 | m (multiplet) | |

| H-3eq, H-5eq | 1.8 - 2.2 | m (multiplet) | |

| H-4 | 2.5 - 3.0 | m (multiplet) | |

| -NH₃⁺ | 7.0 - 8.5 | br s (broad singlet) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing a single peak for each unique carbon environment in this compound.

The carbon atoms of the dimethylsilyl group are expected to resonate at a high field, typically in the range of -5 to 5 ppm. The carbons of the silinane ring will appear at distinct chemical shifts. The C4 carbon, directly attached to the nitrogen atom, will be the most deshielded of the ring carbons, appearing in the range of 45-55 ppm. The C2/C6 and C3/C5 carbons will have chemical shifts in the aliphatic region, with the carbons closer to the silicon atom (C2/C6) generally appearing at a slightly higher field than the C3/C5 carbons.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Si-(C H₃)₂ | -5 - 5 |

| C -2, C -6 | 15 - 25 |

| C -3, C -5 | 25 - 35 |

| C -4 | 45 - 55 |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Organosilicon Structural Insights

²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment in organosilicon compounds. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques allow for its effective detection. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, characteristic of a tetraalkylsilane. The chemical shift is anticipated to be in the range of +5 to +15 ppm relative to tetramethylsilane (B1202638) (TMS). This specific chemical shift confirms the presence of the dimethylsilyl moiety within the six-membered ring.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons in the silinane ring. For instance, cross-peaks would be observed between the H-4 proton and the protons on C3 and C5, and subsequently between the protons on C3/C5 and C2/C6. This helps to trace the proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal on the F2 axis to its attached carbon signal on the F1 axis. This would definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the Si-CH₃ groups would show a correlation to the corresponding carbon signal in the upfield region of the ¹³C spectrum.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: Characteristic Amine Salt and Silinan Ring Vibrations

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the amine salt and the silinane ring. spectroscopyonline.comresearchgate.netcdnsciencepub.com

The presence of the ammonium group (-NH₃⁺) gives rise to a series of broad and strong absorption bands in the region of 3200-2800 cm⁻¹. These bands are due to the symmetric and asymmetric N-H stretching vibrations. spectroscopyonline.comresearchgate.net The broadness of these peaks is a result of intermolecular hydrogen bonding. Additionally, the ammonium group exhibits a characteristic bending vibration (scissoring) in the range of 1620-1560 cm⁻¹. spectroscopyonline.com

The silinane ring and the dimethylsilyl group will also have characteristic vibrations. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will appear in the 2960-2850 cm⁻¹ region. The Si-C stretching vibrations are typically found in the fingerprint region, often between 800 and 600 cm⁻¹. The Si-(CH₃)₂ group is expected to show a characteristic symmetric deformation (umbrella mode) around 1250 cm⁻¹. The vibrations of the silacyclohexane (B14727737) ring itself are complex and can be found in the fingerprint region, contributing to the unique spectral pattern of the molecule. nih.gov

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (ammonium) | 3200 - 2800 | Strong, Broad |

| C-H stretching (alkyl) | 2960 - 2850 | Medium to Strong |

| N-H bending (ammonium) | 1620 - 1560 | Medium |

| CH₂ bending (scissoring) | ~1465 | Medium |

| Si-CH₃ symmetric deformation | ~1250 | Medium |

| Si-C stretching | 800 - 600 | Medium to Strong |

| Silinane ring vibrations | Fingerprint Region | Medium to Weak |

Raman Spectroscopy: Complementary Vibrational Data

Raman spectroscopy provides information on the vibrational modes of a molecule, which are sensitive to its structure and bonding. This technique is complementary to infrared (IR) spectroscopy. For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its specific functional groups and skeletal structure.

Key vibrational modes expected for this compound would include:

Si-C Stretching: Symmetric and asymmetric stretching of the silicon-carbon bonds within the dimethylsilyl group and the silinane ring.

C-H Stretching: Vibrations associated with the methyl groups attached to the silicon and the methylene groups of the cyclohexane-like ring.

N-H Stretching: The ammonium group (-NH3+) in the hydrochloride salt would exhibit characteristic symmetric and asymmetric stretching modes.

C-N Stretching: Vibration of the carbon-nitrogen bond.

Ring Vibrations: Skeletal vibrations of the silinane ring, including breathing modes and deformations.

Without experimental data, a specific data table of Raman shifts and their assignments for this compound cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An analysis of a suitable single crystal of this compound would provide a wealth of information, including bond lengths, bond angles, and the conformation of the silinane ring.

Crucially, this technique would elucidate the intermolecular interactions within the crystal lattice. For this ionic compound, strong hydrogen bonds would be expected between the ammonium group (-NH3+) and the chloride anions (Cl-). The analysis would reveal the geometry of these N-H···Cl hydrogen bonds, which govern the packing of the molecules in the solid state.

The results of an X-ray crystallographic study are typically presented in a data table summarizing the key crystallographic parameters. As no published crystal structure for this specific compound could be located, a representative data table cannot be generated.

Computational and Theoretical Investigations of 1,1 Dimethylsilinan 4 Amine Hydrochloride

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 1,1-Dimethylsilinan-4-amine (B11923944) hydrochloride, these calculations would typically be initiated by constructing an approximate molecular structure. The silinane ring, analogous to cyclohexane (B81311), is expected to adopt a chair conformation to minimize angular and torsional strain. libretexts.org

The geometry is then optimized by solving the Schrödinger equation, usually within the framework of Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), to find the minimum energy structure. memphis.eduresearchgate.net For the silinane ring, key structural parameters of interest include bond lengths (Si-C, C-C, C-N), bond angles, and dihedral angles which define the chair's pucker. The presence of the silicon atom, with its longer Si-C bonds compared to C-C bonds, results in a slightly flattened chair conformation compared to cyclohexane. mdpi.com

Table 1: Representative Calculated Geometric Parameters for a Substituted Silinane Chair Conformation Note: These are typical, generalized values for analogous structures and not specific experimental or calculated values for 1,1-Dimethylsilinan-4-amine hydrochloride.

| Parameter | Typical Value |

|---|---|

| Si-C Bond Length | ~1.88 Å |

| C-C Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.48 Å |

| C-Si-C Bond Angle | ~109.5° |

| Si-C-C Bond Angle | ~111° |

| C-C-C Bond Angle | ~112° |

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the conformational preferences of cyclic molecules due to its favorable balance of accuracy and computational cost. gla.ac.ukwikipedia.org For this compound, the primary conformational question revolves around the orientation of the aminium group (-NH3+) on the silinane ring.

The two primary chair conformations are one with the aminium group in an axial position and one with it in an equatorial position. DFT calculations can determine the relative energies of these two conformers. Generally, for substituted cyclohexanes and their hetero-analogues, the conformer with the bulky substituent in the equatorial position is more stable to avoid unfavorable 1,3-diaxial interactions. libretexts.org In the axial conformer, the aminium group would experience steric hindrance from the axial hydrogen atoms at the C2 and C6 positions.

DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)), are employed to optimize the geometry of both the axial and equatorial conformers. researchgate.net A frequency calculation is then performed to confirm that each structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE). The difference in the total electronic energies, corrected for ZPVE, gives the relative stability of the conformers. It is overwhelmingly likely that the equatorial conformer of this compound is significantly more stable than the axial conformer. mdpi.comnih.gov

Table 2: Hypothetical DFT Energy Profile for Conformational Isomers Note: This table illustrates the expected outcome of a DFT study on this compound, based on principles from similar substituted cyclohexanes.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Equatorial-NH3+ | 0.00 (Reference) | 0.00 (Reference) | >99% |

| Axial-NH3+ | ~2.5 | ~2.3 | <1% |

Analysis of Bonding Characteristics and Charge Distribution within the Molecule

The nature of chemical bonds and the distribution of electron density are critical to understanding a molecule's reactivity. Methods like Natural Bond Orbital (NBO) analysis are often used to analyze the output of quantum chemical calculations to provide a chemically intuitive picture of bonding. chemrxiv.org

In this compound, the bonds of interest include the Si-C, C-C, C-H, C-N, and N-H bonds. The Si-C bonds are more polarized than C-C bonds due to the difference in electronegativity between silicon (1.90) and carbon (2.55), leading to a partial positive charge on the silicon atom and a partial negative charge on the adjacent carbon atoms. nih.govnih.gov The C-N bond is also polarized towards the more electronegative nitrogen atom. The formation of the hydrochloride salt, with the protonation of the amine group, results in a formal positive charge on the nitrogen atom, which is delocalized over the three N-H bonds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. mdpi.com DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govgla.ac.uk

For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H, ¹³C, and ²⁹Si NMR spectra for the lowest energy (equatorial) conformer of this compound could be generated. Comparing these predicted shifts with experimental data serves as a stringent test of the accuracy of the computational model and can help in assigning ambiguous peaks in the experimental spectrum. rsc.orgdtic.mil

Similarly, the vibrational frequencies and intensities from a DFT frequency calculation can be used to generate a theoretical IR spectrum. acs.org Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. dtic.mil Key vibrational modes would include the N-H stretches of the aminium group (~3200-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and Si-C stretches. wpmucdn.comorgchemboulder.com

Table 3: Representative Comparison of Predicted vs. Experimental Spectroscopic Data Note: This table is a template illustrating how such a comparison would be presented. The values are representative and not actual data for the title compound.

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Chemical Shift C4 (ppm) | ~48.5 | (To be determined) |

| ¹H NMR | Chemical Shift H4 (ppm) | ~3.1 | (To be determined) |

| IR | N-H Stretch (cm⁻¹) | ~3350 (scaled) | (To be determined) |

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Various Environments

While quantum chemical calculations typically model a single molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of molecules over time in an explicit environment, such as a solvent box. nih.gov MD simulations use classical mechanics and force fields to describe the interactions between atoms. researchgate.net

An MD simulation of this compound in an aqueous environment would provide insights into its solvation and dynamic behavior. The simulation would model the interactions between the molecule, the chloride counter-ion, and a large number of explicit water molecules. researchgate.net

Key properties that can be analyzed from an MD trajectory include:

Solvation Shell Structure: The arrangement of water molecules around the polar aminium group and the nonpolar dimethylsilyl and hydrocarbon parts of the molecule can be characterized by calculating radial distribution functions.

Hydrogen Bonding: The dynamics of hydrogen bonds between the aminium group's protons and surrounding water molecules can be analyzed to understand solvent interactions.

Conformational Dynamics: MD simulations can track the ring's conformational changes over time, such as the rate of chair-chair interconversion, although for a substituted ring this would be infrequent.

Translational and Rotational Motion: The diffusion coefficient of the molecule in the solvent can be calculated, providing information about its mobility.

These simulations are crucial for bridging the gap between the static picture of a single molecule and its behavior in a real-world, dynamic environment like a solution. rsc.org

Exploration of Research Applications in Non Biological Domains for 1,1 Dimethylsilinan 4 Amine Hydrochloride and Its Derivatives

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The primary amine functionality of 1,1-Dimethylsilinan-4-amine (B11923944) hydrochloride makes it a valuable building block in organic synthesis. Primary amines are crucial intermediates in the construction of a wide array of more complex molecules. The presence of the dimethylsilinane ring introduces a unique silicon-based scaffold that can be leveraged to create novel molecular architectures.

The amine group can readily participate in a variety of well-established chemical transformations, including:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides, which are fundamental linkages in many functional molecules.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom through reactions with appropriate electrophiles.

Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates, respectively.

The dimethylsilinane moiety can influence the reactivity and properties of the resulting molecules. The silicon atom, being more electropositive than carbon, can affect the electron density of neighboring atoms. Furthermore, the Si-C bonds are longer than C-C bonds, leading to different bond angles and potentially unique conformational preferences in the final products. These features can be exploited in the design of novel compounds with specific three-dimensional structures.

Table 1: Potential Synthetic Transformations of 1,1-Dimethylsilinan-4-amine Hydrochloride

| Reaction Type | Reactant | Product Type | Potential Applications |

| Acylation | Carboxylic Acid / Acid Chloride | Amide | Synthesis of novel polymers, bioactive molecule analogues |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine | Development of new ligands, catalysts, or functional materials |

| N-Arylation | Aryl Halide | N-Aryl Amine | Creation of novel electronic materials or pharmaceutical scaffolds |

| Urea Formation | Isocyanate | Urea | Synthesis of new organocatalysts or supramolecular structures |

Potential in Materials Science: Precursors for Polymers or Advanced Functional Materials

While direct applications of this compound in materials science have not been extensively reported, the chemistry of analogous silicon-containing amines suggests significant potential. Organosilicon compounds are known to impart desirable properties to materials, such as thermal stability, chemical resistance, and specific surface properties.

The bifunctional nature of this compound (an amine for polymerization and a silinane ring for material properties) makes it a candidate as a monomer or a modifier in the synthesis of advanced polymers. For instance, it could be incorporated into:

Polyimides and Polyamides: The primary amine can react with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The inclusion of the silinane ring into the polymer backbone could enhance thermal stability and gas permeability.

Epoxy Resins: The amine group can act as a curing agent for epoxy resins. The silicon moiety might improve the adhesion of the resulting thermoset to various substrates and enhance its thermal properties.

Polyurethanes and Polyureas: Reaction with diisocyanates would lead to the formation of polyurethanes (if a diol is also present) or polyureas. These materials could exhibit unique surface properties due to the presence of silicon.

Furthermore, derivatives of this compound could serve as precursors for silicon-based ceramics or as adhesion promoters and surface modifying agents for inorganic fillers in polymer composites.

Investigation as a Ligand in Coordination Chemistry or Organometallic Catalysis

The primary amine group in this compound possesses a lone pair of electrons, making it a potential Lewis base and thus a candidate for use as a ligand in coordination chemistry. The nitrogen atom can coordinate to a wide variety of metal centers, forming stable metal complexes.

The presence of the dimethylsilinane ring could influence the properties of the resulting metal complexes in several ways:

Steric Effects: The bulky dimethylsilinane group can create a specific steric environment around the metal center, which can influence the coordination number, geometry, and reactivity of the complex. This steric hindrance can be tuned by modifying the substituents on the silicon atom.

Electronic Effects: The electropositive nature of the silicon atom might modulate the electron-donating ability of the amine nitrogen, thereby influencing the strength of the metal-ligand bond and the electronic properties of the metal center.

While there is a lack of specific studies on 1,1-Dimethylsilinan-4-amine as a ligand, the broader field of silicon-containing ligands is an active area of research. Metal complexes bearing such ligands could find applications in:

Homogeneous Catalysis: As catalysts for various organic transformations, where the unique steric and electronic properties of the ligand could lead to enhanced activity or selectivity.

Materials Chemistry: As building blocks for the synthesis of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.

Contribution to Fundamental Studies in Silicon-Containing Heterocyclic Chemistry

This compound is an excellent model compound for fundamental studies in the field of silicon-containing heterocyclic chemistry. The replacement of a carbon atom with a silicon atom in a cyclohexane (B81311) ring has profound consequences on the molecule's structure and conformational behavior. nih.govresearchgate.net

Key areas of fundamental research where this compound could provide valuable insights include:

Conformational Analysis: The silinane ring is known to be flatter and have a lower barrier to ring inversion compared to cyclohexane. nih.gov The position of the amine substituent at the 4-position, along with the gem-dimethyl groups on the silicon, would create a fascinating system for studying the interplay of steric and electronic effects on the conformational equilibrium (i.e., the preference for the amine group to be in an axial or equatorial position). Such studies, often employing techniques like low-temperature NMR spectroscopy and computational modeling, are crucial for understanding the fundamental principles that govern the shape and reactivity of these heterocycles. researchgate.net

Reactivity Studies: The presence of both a silicon atom and a nitrogen atom in the same molecule allows for the investigation of their potential interactions. For instance, studies could explore transannular interactions between the nitrogen lone pair and the silicon atom, which could influence the reactivity of both centers.

Synthesis of Novel Heterocyclic Systems: this compound can serve as a starting material for the synthesis of more complex, novel silicon-containing polycyclic or bridged heterocyclic systems. The exploration of the chemistry of such new scaffolds expands the known chemical space and can lead to the discovery of molecules with unexpected properties.

The study of such fundamental aspects of silicon-containing heterocycles is not only of academic interest but also underpins the rational design of new functional molecules for applications in medicinal chemistry and materials science. nih.govrsc.org

Table 2: Key Structural and Conformational Features of Silinanes for Fundamental Study

| Feature | Description | Implication for 1,1-Dimethylsilinan-4-amine |

| Longer Si-C bonds | Si-C bonds (~1.87 Å) are longer than C-C bonds (~1.54 Å). rsc.org | Results in a larger, less puckered ring structure compared to cyclohexane. |

| Different Bond Angles | The C-Si-C bond angle within the ring is smaller than the C-C-C angle in cyclohexane. | Alters the overall geometry and steric environment of the ring. |

| Lower Ring Inversion Barrier | The energy barrier for the chair-to-chair interconversion is lower in silinanes. nih.gov | The axial and equatorial conformers can interconvert more rapidly. |

| Electronic Effects of Silicon | Silicon is more electropositive than carbon. | Can influence the basicity and nucleophilicity of the amine group. |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 1,1-Dimethylsilinan-4-amine (B11923944) Hydrochloride

Currently, the academic understanding of 1,1-Dimethylsilinan-4-amine hydrochloride is minimal. The compound is identified by its CAS number 1330166-71-6 and molecular formula C7H17NSi*ClH. molaid.com While basic structural information and predicted properties are available in chemical databases, there is a notable absence of published research detailing its specific synthesis, characterization, and reactivity. General methods for the synthesis of amine hydrochlorides are well-established in chemical literature; however, specific methodologies and optimization for this compound have not been documented in peer-reviewed journals.

Identification of Existing Research Gaps and Challenges

The primary research gap is the fundamental lack of any substantial scientific literature on this compound. This gap encompasses its synthesis, spectroscopic and crystallographic characterization, physical and chemical properties, and any potential applications. The challenge for researchers is the absence of a foundational body of work upon which to build. Without published synthesis routes or reactivity studies, any investigation into this compound would have to begin from first principles.

Proposed Avenues for Future Theoretical and Experimental Investigations

Given the nascent stage of research into this compound, several avenues for future investigation can be proposed:

Theoretical Studies: Computational chemistry could be employed to predict the molecular geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra) of this compound. Such theoretical data could guide future experimental work.

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is a crucial first step. Following a successful synthesis, comprehensive characterization using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, would be essential to confirm its structure and purity.

Exploration of Potential Applications: Based on the structural motif of a cyclic silane (B1218182) with an amine functionality, future research could explore its potential as a building block in medicinal chemistry, materials science, or as a catalyst. The presence of the silicon atom could impart unique properties compared to its carbonaceous counterparts. Investigations into its biological activity or its utility as a ligand for metal complexes could also be fruitful areas of research.

Q & A

Q. What are the optimal synthetic routes for 1,1-Dimethylsilinan-4-amine hydrochloride, and how can reaction conditions be standardized?

Methodological Answer:

- Step 1: Start with silane precursors (e.g., dimethylsilane derivatives) and amine reactants. Use solvents like ethanol or methanol for solubility enhancement (common in similar hydrochlorides; see ).

- Step 2: Introduce HCl gas or aqueous HCl for protonation and salt formation. Monitor pH to ensure complete conversion .

- Step 3: Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients). Validate purity using HPLC or TLC .

Q. How should researchers characterize the structural and chemical identity of this compound?

Methodological Answer:

- Technique 1: Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the silinan backbone and amine protonation. Compare shifts with analogous silane-amine hydrochlorides .

- Technique 2: Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF. Look for [M+H] or [M-Cl] fragments .

- Technique 3: Elemental Analysis: Verify C, H, N, and Cl content to validate stoichiometry .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Protocol 1: Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation (standard for hydrochlorides; see ).

- Protocol 2: Store in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

- Protocol 3: Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

Methodological Answer:

- Approach 1: Screen catalysts (e.g., palladium, copper salts) to accelerate silane-amine coupling. Track progress via in-situ FTIR or GC-MS .

- Approach 2: Use Design of Experiments (DoE) to model temperature, solvent polarity, and reactant ratios. Prioritize factors using Pareto charts .

- Example: A study on cyclopropane hydrochlorides achieved 85% yield by optimizing ethanol/water ratios and reaction time (analogous to ).

Q. What strategies resolve contradictions in solubility and stability data for this compound?

Methodological Answer:

- Step 1: Conduct stability studies under stress conditions (heat, light, humidity) using accelerated stability chambers. Monitor degradation via HPLC .

- Step 2: Compare solubility in aprotic (DMF, DMSO) vs. protic solvents (water, ethanol). Use UV-Vis spectroscopy for quantification .

- Step 3: Apply Hansen Solubility Parameters (HSPs) to predict solvent compatibility .

Q. How can researchers evaluate the bioactivity of this compound against enzyme/receptor targets?

Methodological Answer:

- Assay 1: Perform enzyme inhibition assays (e.g., acetylcholinesterase) using Ellman’s method. Calculate IC values via dose-response curves .

- Assay 2: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (k/k) .

- Validation: Cross-validate results with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses .

Q. How should impurities in this compound be identified and quantified?

Methodological Answer:

- Method 1: LC-MS/MS with C18 columns to separate byproducts (e.g., unreacted silane precursors). Use external calibration curves for quantification .

- Method 2: NMR relaxation studies (T/T) to detect low-concentration impurities .

- Example: A study on morpholine hydrochlorides achieved 99.5% purity after identifying and removing chlorinated byproducts (similar to ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.